Tozasertib

Descripción general

Descripción

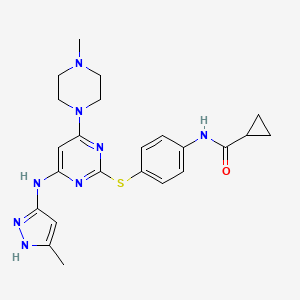

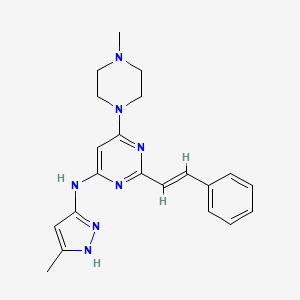

Tozasertib, also known as VX-680, is an aurora inhibitor . It is a N-arylpiperazine with the IUPAC name N - [4- ( {4- (4-Methylpiperazin-1-yl)-6- [ (5-methyl-1 H -pyrazol-3-yl)amino]pyrimidin-2-yl}sulfanyl)phenyl]cyclopropanecarboxamide . It is an anticancer chemotherapeutic pan-aurora kinase (AurK) inhibitor that also inhibits FMS-like tyrosine kinase 3 (FLT3) and Abl .

Molecular Structure Analysis

This compound has a molecular formula of C23H28N8OS and a molecular weight of 464.59 g/mol . The InChIKey of this compound is GCIKSSRWRFVXBI-UHFFFAOYSA-N . The structure of this compound is a pyrimidine derivative .Chemical Reactions Analysis

This compound has been found to inhibit RIPK1-dependent necroptosis and block cytokinesis in cells . It has also been found to induce cell cycle arrest, increase mitochondrial permeability and reactive oxygen species generation, inhibit cell growth and migration, and promote cellular senescence and pro-apoptotic activity .Physical And Chemical Properties Analysis

This compound has a molar mass of 464.59 g·mol −1 . More detailed physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Neuroprotection and Brain Injury Recovery

Tozasertib has been identified as having neuroprotective qualities, particularly in the context of brain injuries. A study found that this compound attenuates neuronal apoptosis and improves outcomes through mechanisms involving the DLK/JIP3/MA2K7/JNK pathway, particularly after early brain injury following subarachnoid hemorrhage (SAH) in rats. The research revealed that this compound reduces neuronal apoptosis, brain edema, and improves neurobehavioral deficits after SAH, indicating its potential in neuroprotective therapy (Yin et al., 2016).

Cancer Treatment and Drug Resistance

This compound's properties extend to cancer treatment, where it's identified as an inhibitor with potential antitumor activity. Its mechanism involves binding to and inhibiting Aurora kinases (AKs), which are essential for various stages of mitotic progression, thereby inducing apoptosis in tumor cells where AKs are overexpressed. This makes this compound a significant component in the treatment of cancers, such as Ewing's sarcoma, where it displays unique nanomolar efficacy. The compound shows a specific vulnerability towards Ewing's sarcoma when combined with chemotherapy drugs like etoposide and doxorubicin, suggesting its importance in developing targeted therapeutic strategies (Winter et al., 2011).

Furthermore, this compound's application in overcoming drug resistance, particularly in glioma, has been recognized. Studies indicate that this compound, a pan‐aurora kinase inhibitor, induces cell cycle arrest and promotes cellular senescence and pro‐apoptotic activity. However, resistance to this compound can develop, leading to the upregulation of pyruvate dehydrogenase kinase isoenzyme 4 (PDK4), which in turn inhibits pyruvate dehydrogenase (PDH) activity. Inhibition of PDK, specifically with dichloroacetate, has shown potential in reversing this compound resistance in glioma cell lines (Jane et al., 2020).

Pain Management

In the field of pain management, this compound has demonstrated potential in attenuating neuropathic pain. Studies illustrate that this compound interferes with Aurora kinase and KIF11 mediated nociception, indicating its role in managing neuropathic pain. The findings suggest that this compound treatment significantly attenuates lipopolysaccharide (LPS)-induced increase in oxidonitrosative stress and kif11 overexpression, offering a promising avenue for neuropathic pain management (Uniyal et al., 2021).

Metabolism and Drug Interaction

This compound's interaction with human flavin-containing monooxygenase 3 (hFMO3) has been studied to understand its metabolism and interaction with other drugs. The research indicates significant differences in the metabolism of this compound by the wild-type hFMO3 and its polymorphic variant V257M, affecting the therapeutic effects of the drug. This highlights the importance of understanding individual genetic variations in drug metabolism and therapy outcomes (Catucci et al., 2013).

Mecanismo De Acción

Target of Action

Tozasertib, also known as VX-680, is an anticancer chemotherapeutic agent that primarily targets Aurora kinases . Aurora kinases are a family of serine/threonine kinases that play crucial roles in cell division . This compound is a pan-Aurora kinase inhibitor, meaning it inhibits all members of the Aurora kinase family . Additionally, this compound also inhibits FMS-like tyrosine kinase 3 (FLT3) and Abl .

Mode of Action

This compound interacts with its targets by binding to the active sites of Aurora kinases, FLT3, and Abl, thereby inhibiting their activity . This inhibition disrupts the normal cell division process, leading to cell cycle arrest and apoptosis . In the context of cancer, this can help to slow down or stop the growth of cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways related to cell division and immune response. It disrupts the normal functioning of Aurora kinases, leading to defects in mitotic spindle formation, kinetochore assembly, and cytokinesis . This can result in cell cycle arrest and apoptosis .

In addition to its effects on cell division, this compound also impacts immune response pathways. It has been found to decrease the number of inhibitory CD4+ T regulatory cells in tumors, which in turn activates CD8+ T cells . This activation of T cells can enhance the body’s immune response against the tumor .

Pharmacokinetics

It is known that this compound is administered intraperitoneally

Result of Action

The primary result of this compound’s action is the inhibition of tumor growth. By disrupting cell division and enhancing immune response, this compound can significantly inhibit the growth of tumors . For example, it has been shown to significantly inhibit melanoma xenograft tumor growth .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain immune cells in the tumor microenvironment can impact the effectiveness of this compound

Safety and Hazards

Direcciones Futuras

Tozasertib has shown promising results in clinical trials but has not gained Food and Drug Administration (FDA) approval . It has been suggested that this compound may be a potential drug, targeting mast cell activation, to treat allergic diseases or mastocytosis . Furthermore, this compound and its analogues have been suggested as potential targets for further development of Aurora-A kinase inhibitors as anticancer molecules .

Propiedades

IUPAC Name |

N-[4-[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N8OS/c1-15-13-20(29-28-15)25-19-14-21(31-11-9-30(2)10-12-31)27-23(26-19)33-18-7-5-17(6-8-18)24-22(32)16-3-4-16/h5-8,13-14,16H,3-4,9-12H2,1-2H3,(H,24,32)(H2,25,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIKSSRWRFVXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213609 | |

| Record name | Tozasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

639089-54-6 | |

| Record name | Tozasertib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=639089-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tozasertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639089546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tozasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOZASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234335M86K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Tozasertib is a potent, small-molecule inhibitor of Aurora kinases (AKs), a family of serine/threonine kinases. [] It binds to and inhibits all three members of the Aurora kinase family (Aurora A, B, and C). [, , ] This inhibition disrupts critical mitotic processes, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth. [, , , , ]

ANone: this compound's inhibition of Aurora kinases leads to various downstream effects, including:

- Cell cycle arrest: this compound induces cell cycle arrest primarily in the G2/M phase, preventing cell division. [, , , ]

- Apoptosis: Inhibition of Aurora kinases by this compound triggers apoptosis (programmed cell death) in tumor cells. [, , , , ]

- Impaired chromosome segregation: this compound disrupts chromosome alignment and segregation during mitosis, contributing to cell death. []

- Inhibition of cell growth and migration: this compound has been shown to inhibit the growth and migration of various cancer cells in vitro and in vivo. [, , , , ]

ANone: Yes, this compound has been shown to modulate other signaling pathways besides Aurora kinases. For example:

- Pyruvate dehydrogenase kinase (PDK) pathway: this compound resistance in glioma cells has been linked to PDK upregulation, suggesting its involvement in this compound's mechanism of action. []

- Kinesin family member 11 (KIF11): this compound was found to attenuate neuropathic pain by interfering with KIF11-mediated nociception. []

- Dual leucine zipper kinase (DLK): this compound exhibits neuroprotective effects by inhibiting DLK signaling in retinal ganglion cells. []

- Metabolic pathways: Proteomic analysis in neuroblastoma models revealed that this compound alters metabolic processes, including carbohydrate and fatty acid metabolic pathways. []

ANone: this compound has the molecular formula C23H28N8O2S and a molecular weight of 480.59 g/mol. (This information can be found in chemical databases like PubChem or ChemSpider).

ANone: this compound has demonstrated preclinical efficacy against a range of cancer types, including:

- Pediatric and adult glioma []

- Ewing's sarcoma []

- Pancreatic ductal adenocarcinoma [, , , ]

- Neuroblastoma [, ]

- Waldenstrom Macroglobulinemia [, ]

- Acute myeloid leukemia []

- Melanoma []

- Small bowel adenocarcinomas []

ANone: Researchers have utilized various in vitro models to investigate this compound, including:

- Cell lines derived from different cancer types (e.g., glioma, Ewing's sarcoma, pancreatic cancer, neuroblastoma). [, , , , ]

- Cell viability and proliferation assays (e.g., MTT assay, xCELLigence system). [, , , , , ]

- Cell cycle analysis by flow cytometry. [, , , ]

- Apoptosis assays (e.g., caspase activity assays, Annexin V staining). [, , , , ]

- Migration and invasion assays (e.g., wound healing assay, transwell assay). [, ]

ANone: Yes, this compound's efficacy has been evaluated in vivo using animal models:

- Xenograft models of Ewing's sarcoma and neuroblastoma, where this compound showed tumor growth inhibition and prolonged survival. [, ]

- Rat model of neuropathic pain, where this compound attenuated pain hypersensitivity and KIF11 overexpression. []

- Rat model of subarachnoid hemorrhage (SAH), where this compound attenuated neuronal apoptosis. []

- Mouse models of melanoma, where this compound activated anti-tumor immunity. []

ANone: Several mechanisms of resistance to this compound have been reported, including:

- Upregulation of PDK4: In glioma cells, acquired resistance to this compound was associated with increased PDK4 expression, leading to PDH inhibition and metabolic adaptation. []

- ABCB1 (P-glycoprotein) efflux pump: ABCB1 overexpression can reduce intracellular this compound accumulation, contributing to resistance. [, ]

- Mutations in AURKB: A specific AURKB mutation (H250Y) has been linked to marginal resistance to this compound. []

ANone: Research suggests potential approaches to counteract this compound resistance:

- Combining this compound with PDK inhibitors: Co-treatment with dichloroacetate, a PDK inhibitor, reversed this compound resistance in glioma cells. []

- Using ABCB1 inhibitors: Co-administration of this compound with P-glycoprotein inhibitors might enhance its efficacy in ABCB1-overexpressing tumors. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1h-Imidazo[4,5-B]pyridine](/img/structure/B1683879.png)

![Benzamide, N-[5-[[7-[(2S)-2-hydroxy-3-(1-piperidinyl)propoxy]-6-methoxy-4-quinazolinyl]amino]-2-pyrimidinyl]-](/img/structure/B1683882.png)